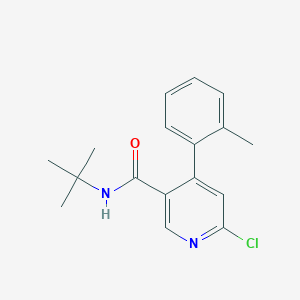

N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-tert-butyl amides, which includes compounds like “N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide”, can be achieved through various methods. One such method involves the reaction of nitriles with di-tert-butyl dicarbonate, catalyzed by Cu(OTf)2 . Another method involves the reaction of nitriles with tert-butyl benzoate, catalyzed by Zn(ClO4)2·6H2O .Chemical Reactions Analysis

The chemical reactions involving N-tert-butyl amides, such as “N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide”, can be complex. They can be synthesized via reactions involving nitriles and other compounds, and can also undergo various other reactions .Wissenschaftliche Forschungsanwendungen

Herbicidal Activity

Nicotinic acid derivatives, closely related to N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide, have been studied for their herbicidal properties. A study by Yu et al. (2021) synthesized a series of N-(arylmethoxy)-2-chloronicotinamides, demonstrating significant herbicidal activity against various plants. This suggests a potential application of similar compounds in agricultural weed management.

Organic Synthesis

The tert-butyl group in compounds like N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide plays a role in organic synthesis. Kumar & Kaushik (2007) discussed the versatility of tert-butyl-N-chlorocyanamide in chlorination and oxidation reactions. This implies that compounds with the tert-butyl group could be valuable in various chemical transformations.

Apoptosis Induction

Compounds structurally related to N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide have been identified as potent inducers of apoptosis. Cai et al. (2003) discovered a series of N-phenyl nicotinamides that induce apoptosis in breast cancer cells. This suggests potential therapeutic applications in cancer treatment.

Biomimetic Chemistry

In a study by Wybon et al. (2018), a tert-butyl nicotinate directed amide cleavage was developed, demonstrating the biomimetic activity of metallo-exopeptidase. This indicates potential applications in the development of biomimetic catalysts in chemical synthesis.

Ligation Properties

Nicotinamide derivatives, such as N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide, exhibit interesting ligation properties. Kim et al. (2012) studied the structures of tert-butylcalixarenes reacting with nicotinoyl chloride, indicating potential in supramolecular chemistry and complex formation.

Inhibitory Effects on Drug Metabolism

Nicotinamide and its derivatives can influence drug metabolism. Sasame & Gillette (1970) showed that nicotinamide affects the metabolism of certain drugs in liver microsomes, suggesting possible interactions and implications in pharmacokinetics.

Fluorescent Analog Development

Nicotinamide derivatives are useful in creating fluorescent analogs for biochemical studies. Barrio et al. (1972) synthesized a fluorescent analog of nicotinamide adenine dinucleotide, which could be used in various enzymatic and cellular studies.

Solubility and Permeation Studies

Nicotinamide and its derivatives impact solubility and permeation of compounds. Nicoli et al. (2008) explored the effects of nicotinamide on the solubility and transdermal permeation of certain compounds, indicating potential applications in drug delivery systems.

Antineoplastic Activities

Some nicotinamide derivatives, similar to N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide, have shown antineoplastic activities. Ross (1967) synthesized various 6-substituted nicotinamides, revealing moderate activity against certain cancers, which suggests potential in cancer therapy.

Eigenschaften

IUPAC Name |

N-tert-butyl-6-chloro-4-(2-methylphenyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2O/c1-11-7-5-6-8-12(11)13-9-15(18)19-10-14(13)16(21)20-17(2,3)4/h5-10H,1-4H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMUYXAYJDVKDPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=NC=C2C(=O)NC(C)(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide | |

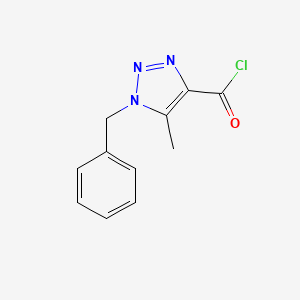

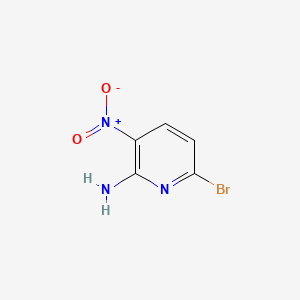

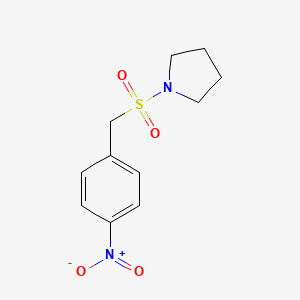

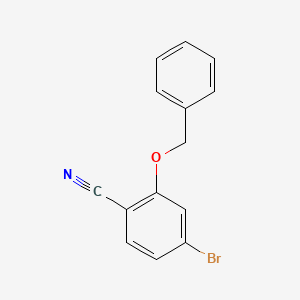

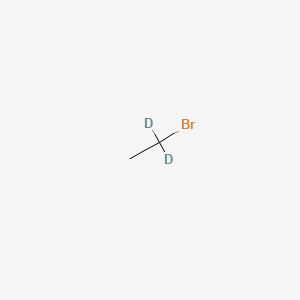

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(6-Bromo-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B1280772.png)

![(1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine](/img/structure/B1280777.png)

![bis[(1R,5R)-3,3,5-trimethylcyclohexyl] benzene-1,2-dicarboxylate](/img/structure/B1280800.png)